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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of

silicon carbide (SiC) synthesis. From its accidental discovery to the development of

sophisticated crystal growth techniques for advanced semiconductor applications, this

document provides a comprehensive overview of the core methodologies, experimental

protocols, and quantitative parameters that have defined the field.

The Dawn of a New Material: The Acheson Process
The story of synthetic silicon carbide begins in 1891 with the American inventor Edward

Goodrich Acheson.[1] While attempting to create artificial diamonds by heating a mixture of clay

and powdered coke in an iron bowl, he observed the formation of shiny, hexagonal crystals.[2]

Mistakenly believing it to be a compound of carbon and corundum (alumina from the clay), he

named it "Carborundum."[2] This material, later identified as silicon carbide (SiC), was found

to be exceedingly hard, second only to diamond at the time.[3]

The industrial-scale production of SiC was made possible by the development of the Acheson

process, a method that, in its fundamental principles, is still in use today for producing

metallurgical and abrasive-grade SiC.[4] The process is a carbothermal reduction of silica in a

large electric resistance furnace.
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The Acheson process is a batch process characterized by its high energy consumption and

relatively low yield of high-purity SiC.

1. Raw Materials:

Silicon Source: High-purity silica (SiO₂) in the form of quartz sand.

Carbon Source: Petroleum coke.

Additives (optional): Sawdust to increase the porosity of the charge and facilitate the escape

of gaseous byproducts; salt to act as a flux.

2. Furnace Setup:

A large, open-top refractory-lined furnace is used.

A central core of graphite rods or granulated coke is positioned between two carbon

electrodes.

The reaction mixture of silica and coke is packed around this graphite core.

3. Synthesis Procedure:

An electric current is passed through the graphite core, which acts as a resistive heating

element.

The temperature of the core is raised to over 2500°C, initiating the carbothermal reduction of

silica.[5]

The high temperature is maintained for an extended period, typically around 36-40 hours.

The overall chemical reaction is: SiO₂ + 3C → SiC + 2CO (gas)

A more detailed sequence of reactions occurring within the furnace includes:

C + SiO₂ → SiO + CO

SiO₂ + CO → SiO + CO₂
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C + CO₂ → 2CO

SiO + 2C → SiC + CO[2]

After the reaction is complete, the furnace is allowed to cool, which can take several days.

4. Product Extraction and Processing:

The furnace is dismantled to reveal a cylindrical ingot of SiC.

The ingot has a layered structure, with the highest purity, crystalline α-SiC found closest to

the graphite core. Outer layers consist of lower-grade SiC, unreacted materials, and

graphite.

The SiC crude is then crushed, milled, and classified according to size and purity for various

applications.

Quantitative Data: Acheson Process
Parameter Value

Reaction Temperature 1700 - 2500°C

Typical Duration ~40 hours for heating phase

Energy Consumption 6 - 12 kWh/kg of SiC produced

Process Efficiency 11 - 18% of the total charge is converted to SiC

Purity of SiC
Varies by layer; metallurgical grade is lower,

while the α-SiC layer is of higher purity.

The Quest for Purity and Single Crystals: The Lely
and Modified Lely (PVT) Methods
For electronic applications, the polycrystalline and often impure SiC produced by the Acheson

process was inadequate. The mid-20th century saw the development of methods aimed at

producing high-purity, single-crystal SiC.
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In 1955, Jan Anthony Lely of Philips Research Laboratories developed a sublimation technique

for growing SiC single crystals.[1] The Lely method involves heating a charge of polycrystalline

SiC in a sealed graphite crucible. The SiC sublimes and then recrystallizes on cooler parts of

the crucible, forming small, high-purity single crystals.

While the Lely method produced high-quality crystals, the nucleation and growth were largely

uncontrolled. This led to the development of the Modified Lely method, also known as Physical

Vapor Transport (PVT), in the late 1970s. This method introduced a seed crystal into the

process, allowing for the growth of large, single-crystal boules of SiC with controlled polytype

and orientation.

Experimental Protocol: The Modified Lely (PVT) Method
The Modified Lely method is the dominant technique for the commercial production of SiC

wafers for the semiconductor industry.

1. Raw Materials:

Source Material: High-purity polycrystalline SiC powder (often produced by an improved

Acheson process or other chemical synthesis routes).

Seed Crystal: A high-quality single crystal of SiC with a specific polytype (e.g., 4H- or 6H-

SiC) and orientation.

2. Furnace Setup:

A high-temperature furnace, typically with induction heating.

A sealed graphite crucible containing the SiC source powder at the bottom and the seed

crystal mounted on the lid.

The system is filled with a high-purity inert gas, usually Argon, at a controlled pressure.

3. Synthesis Procedure:

The crucible is heated to a high temperature, typically in the range of 2100-2400°C.
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A precise temperature gradient is established between the source powder (hotter) and the

seed crystal (cooler).

The SiC source material sublimes into gaseous species (primarily Si, Si₂C, and SiC₂).

These gaseous species are transported through the inert gas atmosphere to the cooler seed

crystal.

The species condense on the seed crystal, leading to the epitaxial growth of a large SiC

single crystal (boule).

The growth process is carried out for an extended period, often several days, to produce a

boule of the desired length.

4. Product Processing:

After cooling, the SiC boule is harvested from the crucible.

The boule is then sliced into wafers using diamond-wire saws, and the wafers are lapped

and polished to a mirror finish.

Quantitative Data: Modified Lely (PVT) Method
Parameter Value

Source Temperature 2100 - 2400°C

Seed Temperature Slightly lower than the source temperature

Inert Gas Pressure 1 - 100 Torr (Argon)

Typical Growth Rate 0.5 - 1.5 mm/hour

Purity of SiC
Very high, suitable for semiconductor

applications.

Thin Films and Heterostructures: Chemical Vapor
Deposition (CVD)
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Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-purity, thin films

of SiC with excellent control over thickness, composition, and crystal structure. It is widely used

to grow epitaxial layers of SiC on SiC substrates for device fabrication.

Experimental Protocol: Chemical Vapor Deposition
(CVD) of SiC
1. Precursor Gases:

Silicon Source: Typically silane (SiH₄) or chlorosilanes such as dichlorosilane (SiH₂Cl₂) or

silicon tetrachloride (SiCl₄).

Carbon Source: Typically a hydrocarbon such as propane (C₃H₈), ethylene (C₂H₄), or

methane (CH₄).

Carrier Gas: High-purity hydrogen (H₂) or argon (Ar).

2. Reactor Setup:

A CVD reactor, which can be a hot-wall or cold-wall system.

A susceptor (often graphite coated with SiC) to hold the substrate wafers.

A heating system (e.g., induction or resistance heating) to heat the susceptor and substrates

to the required deposition temperature.

A gas delivery system to precisely control the flow rates of the precursor and carrier gases.

A vacuum system to control the reactor pressure.

3. Deposition Procedure:

The SiC substrates are loaded into the reactor.

The reactor is purged with a carrier gas and heated to the deposition temperature, typically

between 1400°C and 1800°C for epitaxial growth.

The precursor gases are introduced into the reactor at controlled flow rates.
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The precursor gases decompose and react on the hot substrate surface, leading to the

deposition of a SiC film.

The deposition is carried out for a specific time to achieve the desired film thickness.

After deposition, the precursor gas flow is stopped, and the reactor is cooled down under a

flow of carrier gas.

Quantitative Data: Chemical Vapor Deposition (CVD) of
SiC

Parameter Value

Deposition Temperature
650 - 1800°C (varies with specific process and

desired film properties)

Reactor Pressure
Can range from low vacuum to atmospheric

pressure

Typical Growth Rate
0.5 - 100 µm/hour (highly dependent on process

parameters)

Purity of SiC
Very high, with excellent control over doping and

stoichiometry

Visualizing the Synthesis Pathways and Workflows
To better understand the relationships and processes involved in silicon carbide synthesis,

the following diagrams are provided.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1214593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evolution of SiC Synthesis Methods

Acheson Process (1891)
- Industrial Scale

- Abrasive/Metallurgical Grade

Lely Method (1955)
- High Purity Single Crystals

- Uncontrolled Nucleation

Need for higher purity

Modified Lely (PVT) (late 1970s)
- Seeded Growth

- Large Single Crystal Boules

Need for controlled growth

Chemical Vapor Deposition (CVD)
- Thin Films

- Epitaxial Layers

Need for thin film growth & device fabrication

Click to download full resolution via product page

Evolution of Silicon Carbide Synthesis Methods.
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Acheson Process Workflow

Start

Raw Materials Preparation
(Silica Sand, Petroleum Coke)

Furnace Loading
(Packing around Graphite Core)

Electric Resistance Heating
(>2500°C for ~40 hours)

Carbothermal Reduction
(SiO₂ + 3C → SiC + 2CO)

Cooling
(Several Days)

Ingot Extraction

Crushing, Milling, and Classification

Final SiC Product
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Logical Workflow of the Acheson Process.
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Schematic of Modified Lely (PVT) Growth Apparatus

Graphite Crucible

SiC Seed Crystal (Cooler) Temperature Gradient SiC Source Powder (Hotter)
Sublimation & Deposition

High-Temperature Furnace
(Induction Heating)

Heats

Inert Gas Atmosphere
(Argon)

Fills

Click to download full resolution via product page

Schematic of the Modified Lely (PVT) Apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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